molecular formula C11H12N2 B13180758 5,7-Dimethylquinolin-3-amine

5,7-Dimethylquinolin-3-amine

Cat. No.: B13180758
M. Wt: 172.23 g/mol
InChI Key: DFCCZOIFFSPDOK-UHFFFAOYSA-N
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Description

5,7-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the use of Grignard reagents for the alkylation of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is becoming increasingly popular to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .

Scientific Research Applications

5,7-Dimethylquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is particularly relevant in its antimicrobial activity .

Comparison with Similar Compounds

  • 7,8-Dimethylquinolin-5-amine
  • 5,7-Dibromo-8-hydroxyquinoline
  • 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one

Comparison: 5,7-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3

InChI Key

DFCCZOIFFSPDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=C1)N)C

Origin of Product

United States

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